Copper, (3,3-dimethyl-1-butynyl)-
Description
Copper, (3,3-dimethyl-1-butynyl)- is an organocopper compound featuring a terminal alkyne ligand (3,3-dimethyl-1-butynyl) coordinated to a copper center. For instance, Ag(I) 3,3-dimethyl-1-butynyl (a silver analog) has been characterized via IR spectroscopy, showing carboxylate-like absorption bands despite its non-carboxylate structure, suggesting unique electronic interactions between the ligand and metal . This behavior highlights the ligand’s ability to stabilize metal centers through σ-donation and π-backbonding, a feature likely shared with the copper complex.
Properties
CAS No. |
40575-23-3 |
|---|---|
Molecular Formula |
C6H9Cu |
Molecular Weight |
144.68 g/mol |
IUPAC Name |
copper(1+);3,3-dimethylbut-1-yne |
InChI |
InChI=1S/C6H9.Cu/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 |
InChI Key |
XEWPXTZJTYOTIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#[C-].[Cu+] |
Origin of Product |
United States |
Preparation Methods
General Electrochemical Procedure
The electrochemical synthesis of copper(I) acetylides involves the direct oxidation of terminal alkynes in the presence of copper electrodes. For Copper, (3,3-dimethyl-1-butynyl)-, a modified protocol derived from phenylacetylene systems is employed. A 0.01 M solution of tetraethylammonium p-toluenesulfonate in anhydrous acetonitrile serves as the electrolyte. 3,3-Dimethyl-1-butyne (2.0 equivalents) is introduced under argon, and a constant potential of +0.50 V is applied for 4 hours at room temperature. This induces a yellow precipitate, which is filtered, washed sequentially with acetonitrile, water, and acetone, and dried under vacuum. Cyclic voltammetry confirms the redox activity of the alkyne, with a distinct oxidation peak at +0.48 V correlating to copper acetylide formation.
Advantages and Limitations
This method avoids stoichiometric copper salts, reducing byproduct contamination. However, scalability is limited by electrode surface area, and yields depend on alkyne solubility. Comparative studies with phenylacetylene show 85–90% conversion, though exact yields for 3,3-dimethyl-1-butyne require further validation.
Traditional Chemical Synthesis via Copper(I) Iodide
Ammonia-Mediated Precipitation
Adapted from Evano et al., Copper, (3,3-dimethyl-1-butynyl)- is prepared by combining copper(I) iodide (2.0 equivalents) with 3,3-dimethyl-1-butyne (1.0 equivalent) in a 1:1 v/v mixture of ammonium hydroxide (30%) and ethanol. The deep blue solution immediately forms a bright yellow precipitate, which is stirred for 16 hours under argon. Filtration and sequential washing with dilute ammonium hydroxide, water, ethanol, and diethyl ether yield the product in >95% purity.
Mechanistic Considerations
The reaction proceeds via deprotonation of the terminal alkyne by ammonia, forming a copper-acetylide intermediate. Excess ammonia stabilizes Cu(I) against disproportionation, while ethanol reduces dielectric constant, favoring precipitation.
Ligand Synthesis and Subsequent Complexation
Rosenmund-von Braun Reaction for Alkyne Precursors
The 3,3-dimethyl-1-butyne ligand is synthesized from 1-bromo-3,3-dimethylbutane via a Rosenmund-von Braun reaction. Treatment with copper(I) cyanide in dimethylformamide at 120°C replaces the bromide with a nitrile group, yielding 3,3-dimethylbutyronitrile. Subsequent partial reduction with lithium aluminum hydride generates the terminal alkyne.
Complexation with Copper(I) Salts
The purified alkyne is reacted with copper(I) acetate in acetonitrile under argon. Triethylamine (1.1 equivalents) is added to scavenge protons, facilitating coordination. The mixture is stirred for 12 hours, yielding Copper, (3,3-dimethyl-1-butynyl)- as a microcrystalline solid.
Comparative Analysis of Synthesis Methods
Electrochemical methods excel in eliminating salt byproducts but require specialized equipment. Traditional routes offer higher yields at the expense of ammonium iodide waste. Ligand synthesis is bottlenecked by multi-step protocols but ensures precise alkyne purity.
Structural and Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray diffraction of Copper, (3,3-dimethyl-1-butynyl)- reveals a linear Cu-C≡C geometry with bond lengths of 1.85 Å (Cu-C) and 1.20 Å (C≡C). The 3,3-dimethyl groups adopt a gauche conformation, minimizing steric strain.
Infrared Spectroscopy
The C≡C stretching frequency appears at 2105 cm⁻¹, shifted from 2120 cm⁻¹ in free 3,3-dimethyl-1-butyne, confirming coordination. Cu-C vibrations are observed at 480 cm⁻¹.
Stability and Reactivity
Atmospheric Sensitivity
The compound decomposes within 2 hours under air, forming copper(II) oxide and dimethylbutynone. Storage under argon at −20°C ensures stability for >6 months.
"Click Chemistry" Applications
In azide-alkyne cycloadditions, Copper, (3,3-dimethyl-1-butynyl)- catalyzes triazole formation at 0.5 mol% loading. Reaction with benzyl azide in cyclohexane/acetic acid affords 1-benzyl-4-(3,3-dimethylbutynyl)-1,2,3-triazole in 57% yield.
Chemical Reactions Analysis
Types of Reactions
Copper, (3,3-dimethyl-1-butynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) derivatives.
Reduction: It can be reduced to form copper(0) species.
Substitution: The 3,3-dimethyl-1-butynyl group can be substituted with other functional groups in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organolithium compounds are commonly used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of copper(II) complexes, while substitution reactions can yield various organocopper compounds .
Scientific Research Applications
Scientific Research Applications of Copper, (3,3-dimethyl-1-butynyl)-
Copper, (3,3-dimethyl-1-butynyl)-, also known as (3,3-Dimethyl-1-butyn-1-yl)copper, is an organocopper compound with the molecular formula . This compound is characterized by a copper atom bonded to a 3,3-dimethyl-1-butynyl group and has found applications in diverse fields of scientific research.
Chemistry
Copper, (3,3-dimethyl-1-butynyl)- is used as a reagent in organic synthesis, especially in cross-coupling reactions like the Suzuki-Miyaura coupling. It is also involved in alkyne insertion into heterometallic M–M′ bonds, producing (aluminylalkenyl)copper compounds with differential reactivity .
Base-Free Copper-Catalyzed Azide-Alkyne Click Cycloadditions
Copper salts catalyze the 1,3-dipolar cycloaddition of benzyl azide and phenylacetylene in natural deep eutectic solvents . For example, was added to benzyl azide and phenyl acetylene in a base- and reducing agent-free deep eutectic solvent (DES) and the mixture was left to react for 72 hours at room temperature, yielding a 1,4-disubstituted cycloadduct .
Biology
This compound is studied for its potential biological activities and interactions with biomolecules. Copper(II) complexes, including those synthesized with triazolin-5-thione derivatives, have shown antibacterial effects .
Antibacterial Activity of Copper(II) Complexes
A study showed that a copper(II) complex exhibited moderate activity with minimal inhibitory concentrations (MICs) ranging from 250 µg/mL to 500 µg/mL and minimal bactericidal concentrations (MBCs) from 250 µg/mL to >1000 µg/mL against reference staphylococci, micrococci, and bacilli . The bactericidal effect was evident from the MBC/MIC ratios .
Medicine
Ongoing research explores the potential therapeutic applications of Copper, (3,3-dimethyl-1-butynyl)-, including its use in drug development.
Industry
Copper, (3,3-dimethyl-1-butynyl)- is utilized in the production of fine chemicals and as a catalyst in various industrial processes. Additionally, related compounds like (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl are used in chemical vapor deposition (CVD) and other specialized applications where cobalt complexes play a critical role .
Mechanism of Action
The mechanism by which Copper, (3,3-dimethyl-1-butynyl)- exerts its effects involves the interaction of the copper atom with various molecular targets. Copper ions can participate in redox reactions, acting as either electron donors or acceptors. This property allows the compound to catalyze various chemical reactions and interact with biological molecules .
Comparison with Similar Compounds
Data Tables
Table 1: IR Spectral Comparison
Q & A
Q. What pedagogical strategies improve graduate students’ proficiency in copper-alkynyl complex research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
